molecular formula C16H14N4O3S2 B11369619 N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11369619
M. Wt: 374.4 g/mol
InChI Key: PERYJCCJAJZNNG-UHFFFAOYSA-N
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Description

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of furan, cyclopentathiophene, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-2-ylmethyl carbamoyl intermediate: This step involves the reaction of furan-2-ylmethylamine with an appropriate carbamoyl chloride under basic conditions.

    Cyclopentathiophene synthesis: The cyclopentathiophene ring is synthesized through a series of cyclization reactions involving thiophene derivatives.

    Coupling of intermediates: The furan-2-ylmethyl carbamoyl intermediate is then coupled with the cyclopentathiophene derivative under suitable conditions to form the desired compound.

    Thiadiazole ring formation: The final step involves the formation of the thiadiazole ring through a cyclization reaction involving appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs.

Scientific Research Applications

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and reactivity.

    Materials Science: It is explored for use in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE
  • N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE lies in its combination of furan, cyclopentathiophene, and thiadiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C16H14N4O3S2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C16H14N4O3S2/c21-14(11-8-24-20-19-11)18-16-13(10-4-1-5-12(10)25-16)15(22)17-7-9-3-2-6-23-9/h2-3,6,8H,1,4-5,7H2,(H,17,22)(H,18,21)

InChI Key

PERYJCCJAJZNNG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4=CSN=N4

Origin of Product

United States

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